

Akt1&PKA-IN-1 solubility and preparation for experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Akt1&PKA-IN-1

Cat. No.: B015689

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Application Notes and Protocols for Akt1&PKA-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akt1&PKA-IN-1 is a potent dual inhibitor targeting both Akt (Protein Kinase B) and PKA (Protein Kinase A), key kinases involved in a multitude of cellular processes. With IC₅₀ values of 0.11 μ M for Akt and 0.03 μ M for PKA α , this inhibitor serves as a valuable tool for investigating the roles of these interconnected signaling pathways in cell survival, proliferation, and metabolism.[1] It also demonstrates selectivity over cyclin-dependent kinase 2 (CDK2), with an IC₅₀ of 9.8 μ M.[1] These application notes provide detailed protocols for the preparation and use of **Akt1&PKA-IN-1** in common experimental settings, alongside a summary of its inhibitory activity.

Mechanism of Action

Akt1&PKA-IN-1 exerts its biological effects by competitively binding to the ATP-binding pockets of Akt and PKA, thereby preventing the phosphorylation of their downstream substrates. The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is implicated in various cancers.[2] PKA is a crucial mediator in several signaling cascades, including those that can activate the PI3K/Akt pathway.

[3][4] By simultaneously inhibiting both kinases, **Akt1&PKA-IN-1** allows for the comprehensive interrogation of these signaling networks.

Data Presentation

Inhibitory Activity

Target	IC50 (μM)
PKAα	0.03[1]
Akt	0.11[1]
CDK2	9.8[1]

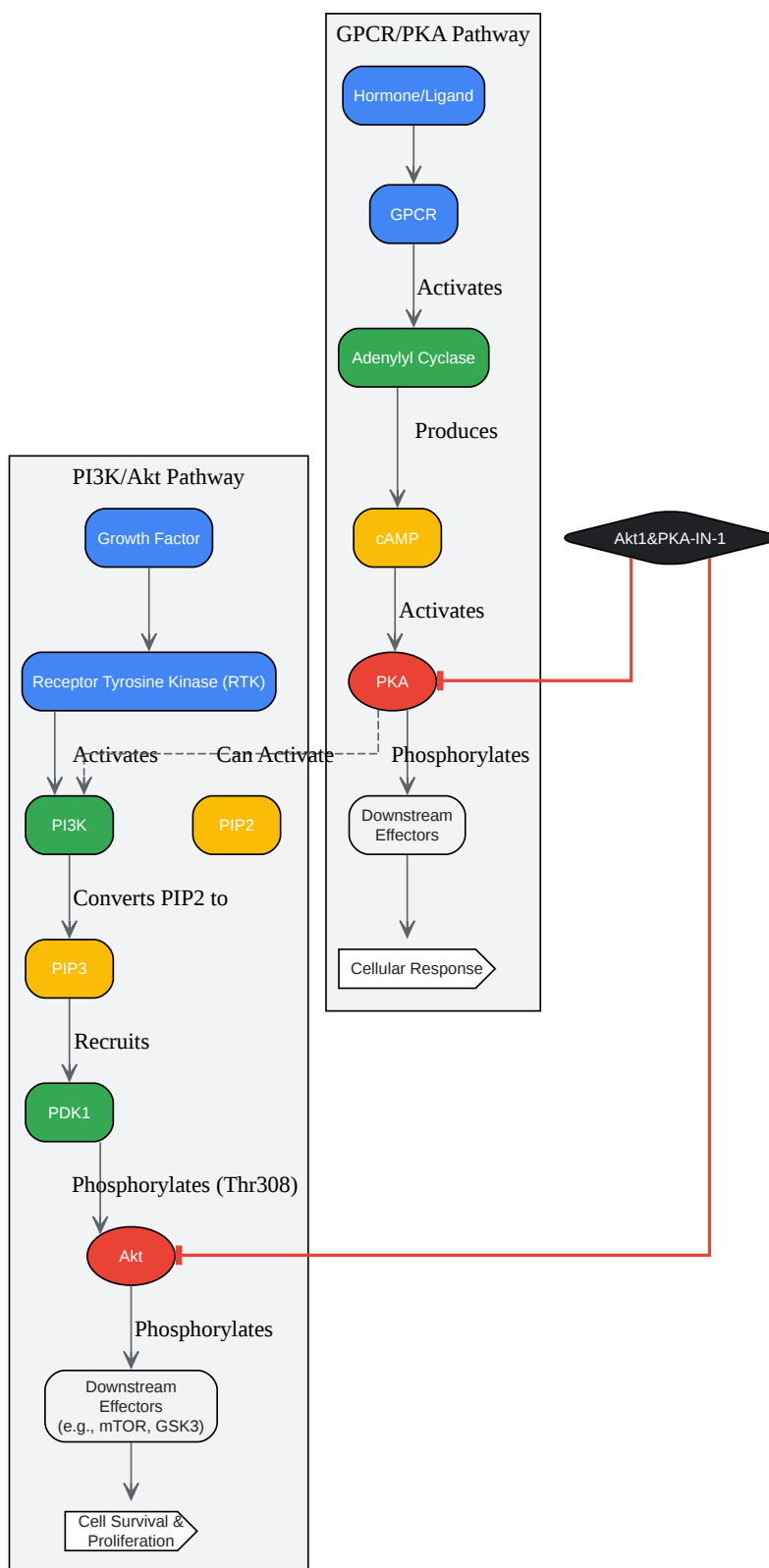
Physicochemical Properties

Property	Value
Molecular Formula	C21H21N5O3
Molecular Weight	391.42 g/mol
Appearance	Crystalline solid
Storage	Store at -20°C for long-term stability.

Note: Detailed solubility data in specific solvents is not readily available. It is highly recommended to perform small-scale solubility tests before preparing larger quantities of stock solutions.

Signaling Pathway Diagrams

Below are diagrams illustrating the Akt and PKA signaling pathways and the points of inhibition by **Akt1&PKA-IN-1**.



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Caption: The Akt and PKA signaling pathways and their inhibition by **Akt1&PKA-IN-1**.

Experimental Protocols

Preparation of Stock Solutions for In Vitro Experiments

It is recommended to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.

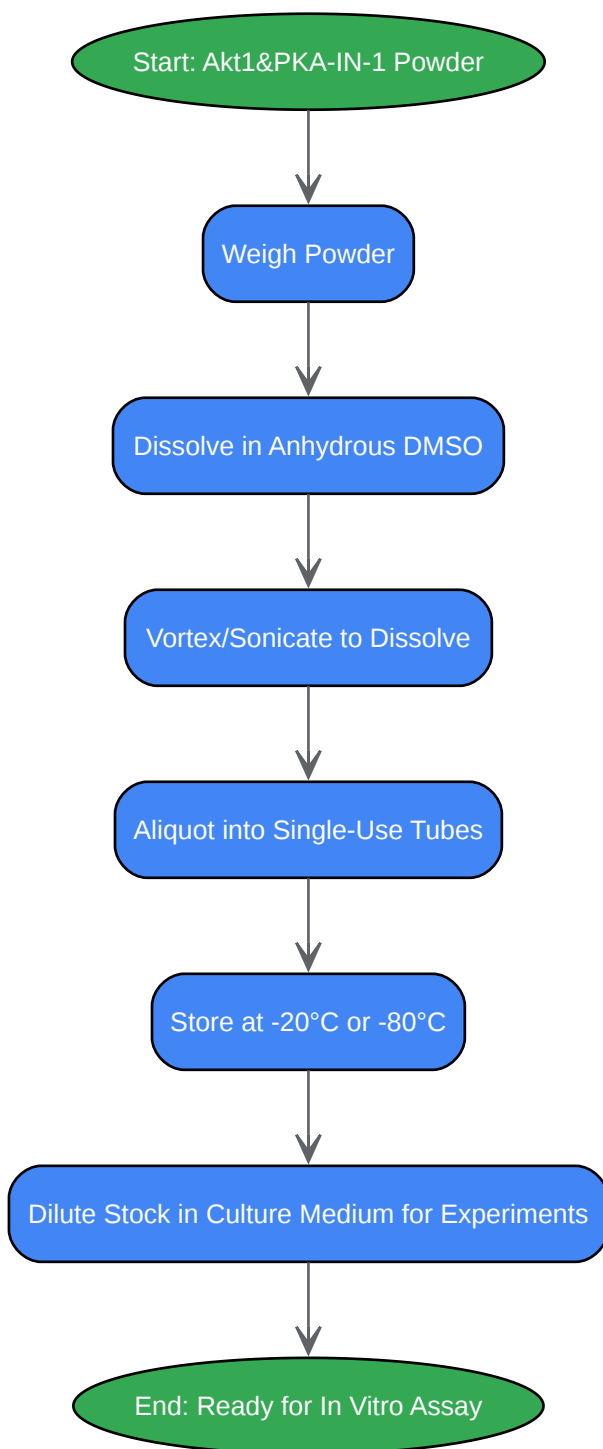
Materials:

- **Akt1&PKA-IN-1** powder
- Anhydrous DMSO
- Sterile microcentrifuge tubes

Protocol:

- Equilibrate the **Akt1&PKA-IN-1** vial to room temperature before opening.
- Weigh the desired amount of **Akt1&PKA-IN-1** powder using an analytical balance.
- Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
- Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) and sonication can be used to aid dissolution if necessary.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C. For long-term storage, -80°C is recommended.

Note: The solubility of **Akt1&PKA-IN-1** in DMSO has not been empirically determined in publicly available literature. It is crucial to perform a small-scale test to ensure the desired concentration is achievable.



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Caption: Workflow for preparing **Akt1&PKA-IN-1** for in vitro experiments.

In Vitro Cell-Based Assays

This protocol provides a general guideline for treating cultured cells with **Akt1&PKA-IN-1**.

Materials:

- Cultured cells of interest
- Complete cell culture medium
- **Akt1&PKA-IN-1** stock solution (e.g., 10 mM in DMSO)
- Phosphate-buffered saline (PBS)
- Multi-well plates

Protocol:

- Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
- The following day, prepare the desired concentrations of **Akt1&PKA-IN-1** by diluting the stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level toxic to the cells (typically <0.5%).
- Remove the old medium from the cells and wash once with PBS.
- Add the medium containing the various concentrations of **Akt1&PKA-IN-1** to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
- Incubate the cells for the desired treatment duration.
- Following incubation, proceed with the downstream analysis (e.g., Western blotting for p-Akt, cell viability assays, etc.).

Preparation of Formulations for In Vivo Experiments

Disclaimer: The following are example formulations based on common practices for similar small molecule inhibitors. The optimal formulation for **Akt1&PKA-IN-1** should be determined empirically.

Formulation 1: Aqueous-based vehicle

This formulation is suitable for intravenous (IV) or intraperitoneal (IP) administration.

Materials:

- **Akt1&PKA-IN-1** powder
- DMSO
- PEG300 (Polyethylene glycol 300)
- Tween-80
- Saline (0.9% NaCl)

Protocol:

- Prepare a stock solution of **Akt1&PKA-IN-1** in DMSO (e.g., 25 mg/mL).
- In a sterile tube, add the components in the following order, ensuring complete mixing after each addition:
 - 10% DMSO (from the stock solution)
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline
- Vortex the final solution thoroughly. If precipitation occurs, gentle warming and sonication may be used to aid dissolution.
- It is recommended to prepare this formulation fresh on the day of use.

Formulation 2: Oil-based vehicle

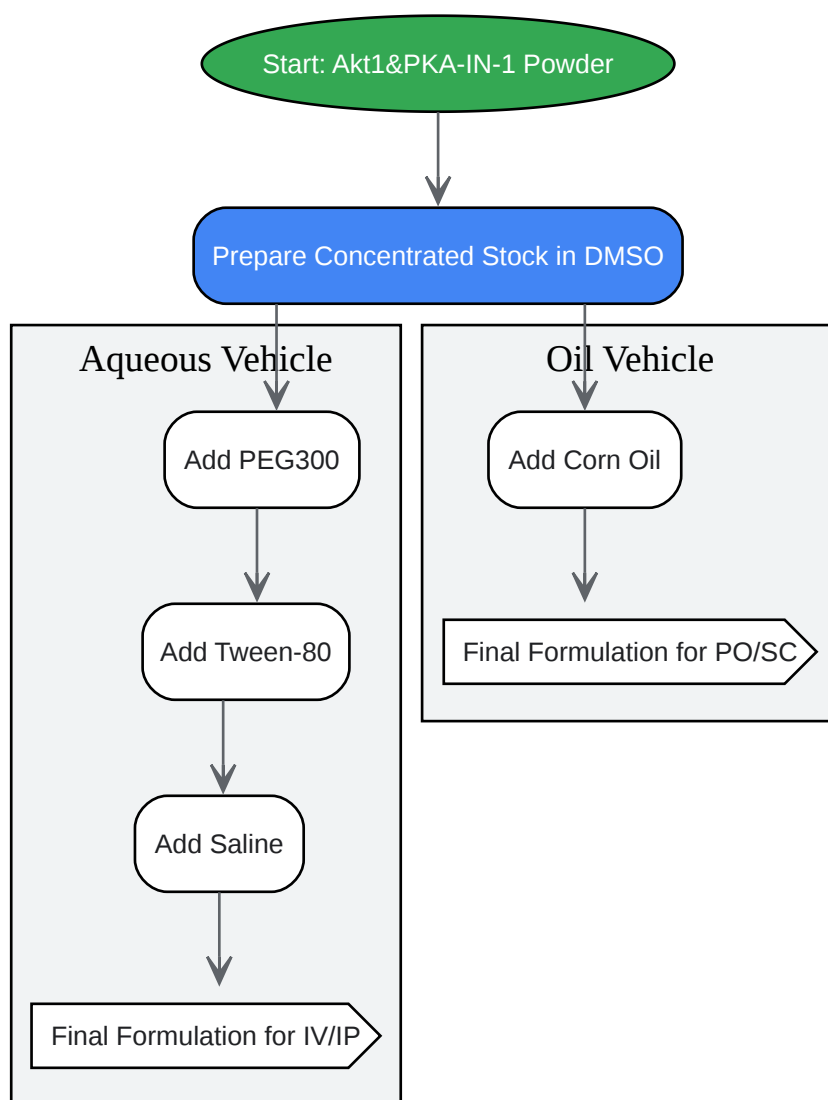
This formulation is suitable for oral gavage (PO) or subcutaneous (SC) administration.

Materials:

- **Akt1&PKA-IN-1** powder
- DMSO
- Corn oil

Protocol:

- Prepare a stock solution of **Akt1&PKA-IN-1** in DMSO (e.g., 25 mg/mL).
- In a sterile tube, add 10% DMSO (from the stock solution) to 90% corn oil.
- Vortex the mixture until a uniform suspension or solution is formed. Sonication may be required.
- Prepare this formulation fresh before each administration.



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Caption: Workflow for preparing **Akt1&PKA-IN-1** for in vivo experiments.

Safety Precautions

- Handle **Akt1&PKA-IN-1** in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
- Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

These protocols and application notes are intended to serve as a guide. Researchers should optimize these protocols for their specific experimental systems and perform necessary validation experiments.

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